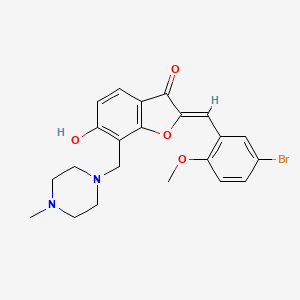
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including a bromine atom, a methoxy group, a hydroxy group, and a piperazine moiety, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves several key steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Bromine Atom: Bromination of the benzofuran core is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzylidene Moiety: This involves the condensation of the brominated and methoxylated benzofuran with an appropriate aldehyde under basic conditions to form the benzylidene linkage.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced, typically using a suitable base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or hydrogenation catalysts.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted benzofurans.
Condensation Products: Larger benzofuran derivatives with extended conjugation.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals due to its diverse functional groups and potential biological activities.
Industry:
Material Science:
作用機序
The mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the benzofuran core may facilitate interactions with enzymes involved in oxidative stress or inflammation pathways.
類似化合物との比較
(Z)-2-(5-bromo-2-hydroxybenzylidene)-6-methoxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one: Similar structure but with different positions of the hydroxy and methoxy groups.
(Z)-2-(5-chloro-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one: Chlorine atom instead of bromine.
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-ethylpiperazin-1-yl)methyl)benzofuran-3(2H)-one: Ethyl group on the piperazine ring instead of a methyl group.
Uniqueness: The unique combination of functional groups in (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one provides distinct chemical reactivity and potential biological activities that differentiate it from similar compounds. The specific arrangement of these groups can influence its interaction with biological targets and its overall chemical behavior.
特性
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-24-7-9-25(10-8-24)13-17-18(26)5-4-16-21(27)20(29-22(16)17)12-14-11-15(23)3-6-19(14)28-2/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSHFMXJSAADH-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)Br)OC)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)Br)OC)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
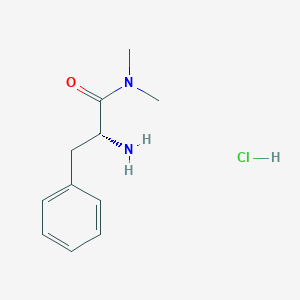
![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)
![methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2920422.png)
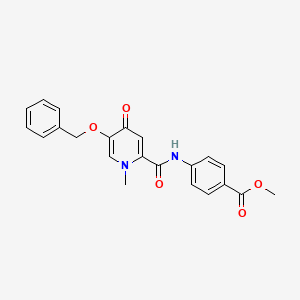
![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2920427.png)
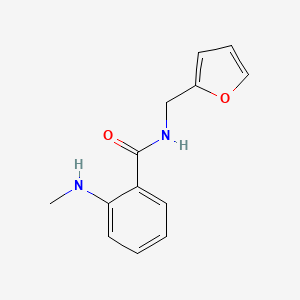

![3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2920433.png)


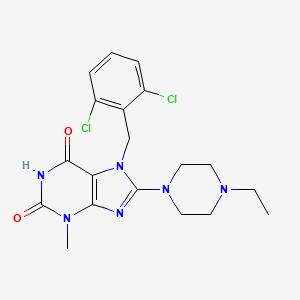
![1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2920438.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)
![ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920440.png)
